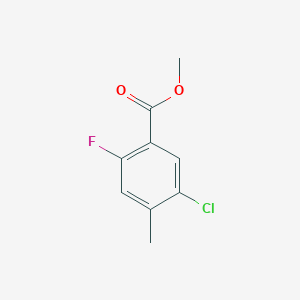

Methyl 5-chloro-2-fluoro-4-methylbenzoate

Description

BenchChem offers high-quality Methyl 5-chloro-2-fluoro-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-2-fluoro-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZDRSFZCLRWLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS 1355070-62-0): A Technical Guide to Synthesis, Functionalization, and Application in Nav1.7 Inhibitor Discovery

Executive Summary

In the landscape of modern medicinal chemistry, highly substituted halogenated benzoates serve as critical scaffolds for the development of targeted therapeutics. Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1355070-62-0) is a prime example of such a building block[1][2]. It is predominantly utilized as a core intermediate in the synthesis of sulfonamide-based voltage-gated sodium channel (Nav1.7) inhibitors[3][4]. This whitepaper provides a comprehensive, field-proven guide to the synthesis, downstream functionalization, and pharmacological application of this compound, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies[1][5].

| Property | Value | Clinical/Chemical Significance |

| CAS Number | 1355070-62-0 | Unique identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C9H8ClFO2 | Dictates mass spectrometry (MS) isotopic patterns (Cl-35/37 ratio)[2]. |

| Molecular Weight | 202.61 g/mol | Used for precise stoichiometric calculations[1]. |

| MDL Number | MFCD20278243 | Database cross-referencing for structural verification[1]. |

| Solubility Profile | High in MeOH, EtOAc, DCE; Low in H2O | Necessitates biphasic or co-solvent systems for aqueous reactions[6]. |

Core Synthesis: Palladium-Catalyzed Methoxycarbonylation

The primary industrial and laboratory-scale route to Methyl 5-chloro-2-fluoro-4-methylbenzoate involves the palladium-catalyzed methoxycarbonylation of 1-bromo-5-chloro-2-fluoro-4-methylbenzene[6][7].

Mechanistic Causality & Expert Insights

As an application scientist, it is crucial to understand why specific reagents are chosen rather than just following a recipe:

-

Catalyst Selection (PdCl2(BINAP)): The bidentate nature of the BINAP ligand enforces a cis-geometry on the palladium center. This wide bite angle drastically accelerates the final reductive elimination step to release the ester, while simultaneously preventing palladium leaching and catalyst deactivation (blacking out) under high carbon monoxide (CO) pressure[6][7].

-

Base Selection (Triethylamine - TEA): TEA acts as a non-nucleophilic acid scavenger. As the reaction progresses, hydrobromic acid (HBr) is generated. If left unneutralized, HBr will protonate the BINAP ligand, destroying the catalyst complex. TEA shifts the thermodynamic equilibrium forward[7].

-

CO Pressure (80 psi): Elevated pressure ensures a high concentration of dissolved CO in the methanol solvent, preventing the competing direct methoxylation of the aryl bromide[6].

Step-by-Step Protocol

This protocol is designed as a self-validating system; the pressure drop in the bomb reactor serves as an in-process control for reaction progression[7].

-

Preparation: To a solution of 1-bromo-5-chloro-2-fluoro-4-methylbenzene (10 g, 44.7 mmol) in anhydrous methanol (200 mL), add 1,1'-binaphthalene-2,2'-diylbis(diphenylphosphine)-dichloropalladium (1:1) (358 mg, 0.447 mmol, 1 mol%) and N,N-diethylethanamine (TEA) (8.11 mL, 58.2 mmol, 1.3 eq)[6][7].

-

Pressurization: Transfer the resulting mixture to a high-pressure bomb reactor. Purge the vessel three times with inert gas, then pressurize with carbon monoxide (CO) to 80 psi[7].

-

Reaction: Heat the sealed reactor to 80 °C and maintain stirring for 18 hours. Validation step: Monitor the pressure gauge; a slight drop indicates CO consumption[7].

-

Workup: Cool the reactor to room temperature and carefully vent the excess CO in a fume hood. Evaporate the methanol in vacuo.

-

Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the target methyl ester[6].

Downstream Functionalization Workflows

To integrate this scaffold into Nav1.7 inhibitors, the ester must be functionalized. Two primary divergent pathways are utilized: Saponification and Benzylic Bromination[6][8].

Workflow A: Saponification to Free Acid

Ester hydrolysis is required to generate the free carboxylic acid for subsequent amide/sulfonamide coupling[8].

-

Protocol: Dissolve Methyl 5-chloro-2-fluoro-4-methylbenzoate (340 mg, 1.68 mmol) in a 5:1 mixture of dioxane/water (12 mL). Add 5M aqueous NaOH (1.63 mL, 8.39 mmol)[8]. Stir at room temperature for 18 hours.

-

Self-Validation: Evaporate the dioxane, suspend in water, and extract with diethyl ether. Crucial logic: This extraction removes unreacted ester. The product remains in the aqueous layer as the sodium salt. Acidifying the aqueous layer in an ice bath forces the pure 5-chloro-2-fluoro-4-methylbenzoic acid to precipitate, validating the conversion[8].

Workflow B: Radical Benzylic Bromination

Wohl-Ziegler bromination targets the benzylic methyl group to create an electrophilic center[6].

-

Protocol: Dissolve the ester (4.674 g, 23.35 mmol) in 1,2-dichloroethane (70 mL). Add N-bromosuccinimide (NBS) (4.57 g, 25.68 mmol) and benzoyl peroxide (BPO) (56 mg, 0.23 mmol). Heat to 70 °C for 2 days[6].

-

Self-Validation & Causality: BPO acts as a radical initiator. NBS provides a low, steady concentration of Br2, ensuring mono-bromination. In-process control: Liquid Chromatography-Mass Spectrometry (LCMS) must be used to monitor the reaction and prevent over-bromination to the dibromomethyl impurity. Quenching with saturated aqueous sodium thiosulfate immediately halts the radical chain reaction by reducing active bromine species[6].

Chemical synthesis and downstream functionalization workflow of CAS 1355070-62-0.

Application in Drug Development: Nav1.7 Inhibition

Mechanism of Action

Voltage-gated sodium channels (Nav) are essential for generating the rapid upstroke of action potentials in excitable cells[3][8]. The Nav1.7 subtype is preferentially expressed in the peripheral nervous system, specifically within nociceptors (pain-sensing neurons) and sympathetic neurons[9].

Because Nav1.7 acts as an amplifier that sets the gain on pain signaling, its inhibition is a highly validated target for treating severe acute, inflammatory, and neuropathic pain without causing central nervous system (CNS) side effects or motor deficits[3][4]. Derivatives of Methyl 5-chloro-2-fluoro-4-methylbenzoate are coupled with complex sulfonamides to create potent, selective Nav1.7 blockers that plug the channel pore or stabilize the inactive state of the channel[3][4].

Mechanism of Nav1.7 signaling pathway and targeted inhibition.

References

- Pfizer Limited. "Chemical Compounds" (US Patent Application US20120010183A1). Google Patents.

- Pfizer Limited. "Chemical compounds" (WO2012007868A2). Google Patents.

-

Chemsrc. "CAS#:1355070-62-0 | methyl 5-chloro-2-fluoro-4-methylbenzoate". Chemsrc Chemical Database. Available at:[Link]

Sources

- 1. Methyl 5-chloro-2-fluoro-4-methylbenzoate,1355070-62-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. aaronchem.com [aaronchem.com]

- 3. CA2800971A1 - Chemical compounds - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS#:1355070-62-0 | methyl 5-chloro-2-fluoro-4-methylbenzoate | Chemsrc [chemsrc.com]

- 6. CA2800971A1 - Chemical compounds - Google Patents [patents.google.com]

- 7. WO2012007868A2 - Chemical compounds - Google Patents [patents.google.com]

- 8. WO2012007868A2 - Chemical compounds - Google Patents [patents.google.com]

- 9. US9550775B2 - Substituted triazolopyridines and methods of use thereof - Google Patents [patents.google.com]

Methyl 5-chloro-2-fluoro-4-methylbenzoate molecular structure

An In-Depth Technical Guide to Methyl 5-chloro-2-fluoro-4-methylbenzoate: Structural Dynamics, Synthesis, and Application in Nav1.7 Inhibitor Discovery

As drug discovery pivots toward highly targeted therapies for neuropathic and inflammatory pain, the architectural precision of small-molecule building blocks becomes paramount. Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1355070-62-0[1]) is a highly specialized, poly-substituted aromatic ester that serves as a critical intermediate in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors.

This whitepaper dissects the structural rationale, physicochemical properties, and synthetic methodologies associated with this molecule, providing a field-proven framework for researchers and drug development professionals.

Structural Rationale & Physicochemical Profiling

The specific substitution pattern of methyl 5-chloro-2-fluoro-4-methylbenzoate is not arbitrary; it is a masterclass in rational drug design intended to optimize both pharmacokinetics and target binding:

-

C2-Fluorine: The highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKa of the corresponding hydrolyzed benzoic acid. This alters the hydrogen-bonding profile of downstream acylsulfonamide derivatives, enhancing their metabolic stability against cytochrome P450-mediated oxidation[2].

-

C4-Methyl: This group provides necessary steric bulk, acting as a hydrophobic anchor that fills specific lipophilic pockets within the Nav1.7 channel's voltage-sensing domain.

-

C5-Chlorine: Chlorine introduces a larger van der Waals radius than fluorine, enabling highly directional halogen bonding with backbone carbonyls in the target protein, thereby increasing binding affinity and overall lipophilicity (LogP)[2].

Quantitative Data Summary

The following table summarizes the core physicochemical and analytical parameters required for the identification and validation of this building block[1],[3].

| Parameter | Value |

| Chemical Name | Methyl 5-chloro-2-fluoro-4-methylbenzoate |

| CAS Registry Number | 1355070-62-0 |

| Molecular Formula | C9H8ClFO2 |

| Molecular Weight | 202.61 g/mol |

| Parent Acid CAS | 1263274-67-4 |

| Appearance | White crystalline solid |

| LC-MS Retention Time | 1.64 minutes (Standard Gradient) |

| 1H NMR (400 MHz, CDCl3) | δ 2.40 (s, 3H), 3.92 (s, 3H), 7.03 (d, 1H), 7.91 (d, 1H) |

Synthetic Methodology: Regioselective Palladium-Catalyzed Carbonylation

The synthesis of methyl 5-chloro-2-fluoro-4-methylbenzoate requires extreme regiocontrol due to the presence of multiple halogens on the aromatic ring. Traditional Grignard formation followed by carboxylation is prone to side reactions (e.g., benzyne formation or scrambling). Therefore, a Palladium-Catalyzed Carbonylation of 1-bromo-5-chloro-2-fluoro-4-methylbenzene is the industry standard[3].

Causality in Catalyst Selection: The reaction utilizes Pd(BINAP)Cl2. The bidentate BINAP ligand creates a sterically demanding environment around the palladium center. This specifically forces oxidative addition to occur at the C–Br bond (bond dissociation energy ~68 kcal/mol) while leaving the C–Cl (~81 kcal/mol) and C–F (~116 kcal/mol) bonds completely intact.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure reaction fidelity.

-

Reaction Assembly: In a high-pressure reaction vessel (bomb), dissolve 1-bromo-5-chloro-2-fluoro-4-methylbenzene (10 g, 44.7 mmol) in 200 mL of anhydrous methanol.

-

Catalyst & Base Addition: Add 1,1'-binaphthalene-2,2'-diylbis(diphenylphosphine)-dichloropalladium (1:1) (358 mg, 0.447 mmol, 1 mol%) and N,N-diethylethanamine (TEA) (8.11 mL, 58.2 mmol).

-

Causality Check: TEA acts as a non-nucleophilic base to scavenge the HBr byproduct. Without TEA, the generated acid would stall the catalytic cycle and potentially degrade the methanol solvent[3].

-

-

Pressurization: Seal the vessel, purge with inert gas, and pressurize with carbon monoxide (CO) to 80 psi.

-

Causality Check: Maintaining 80 psi of CO ensures a high dissolved concentration of the gas, which kinetically outcompetes any direct methoxylation of the aryl-palladium intermediate.

-

-

Execution: Heat the reaction mixture to 80 °C and stir for 18 hours.

-

Workup & Purification: Safely vent the CO gas. Concentrate the mixture in vacuo to yield a semi-solid. Dissolve the residue in ethyl acetate (300 mL) and wash with water (200 mL) to remove triethylammonium bromide salts. Dry the organic layer over magnesium sulfate, filter, and evaporate. Purify via silica gel chromatography (0 to 20% EtOAc in heptane) to afford a white crystalline solid (Yield: ~93%)[3].

-

Self-Validation (NMR Check): The success of the carbonylation is immediately validated by 1H NMR. The disappearance of the starting material is confirmed by the emergence of a distinct methoxy singlet at δ 3.92 (s, 3H) and the aryl methyl singlet at δ 2.40 (s, 3H)[3].

Caption: Workflow for the regioselective carbonylation and subsequent hydrolysis of the benzoate ester.

Downstream Application: Nav1.7 Acylsulfonamide Inhibitors

Once synthesized, methyl 5-chloro-2-fluoro-4-methylbenzoate is typically hydrolyzed to its parent acid, 5-chloro-2-fluoro-4-methylbenzoic acid (CAS 1263274-67-4[2]), using 5M NaOH in a dioxane/water mixture[3].

This acid acts as the foundational core for synthesizing acylsulfonamide derivatives. By coupling the acid with methanesulfonamide using coupling reagents like EDCI and DMAP, researchers generate potent Nav1.7 inhibitors[3]. Voltage-gated sodium channels (Nav1.7) are predominantly expressed in peripheral sensory neurons. When tissue injury occurs, these channels facilitate sodium influx, driving membrane depolarization and transmitting pain signals to the central nervous system (CNS). The acylsulfonamides derived from this specific benzoate core bind directly to the channel, blocking the pore and preventing action potential propagation.

Caption: Mechanism of Nav1.7 inhibition by acylsulfonamide derivatives synthesized from the benzoate core.

References

- Benchchem - 5-Chloro-2-fluoro-4-methylbenzoic acid | 1263274-67-4.

- Aaronchem - 1355070-62-0 | Methyl 5-chloro-2-fluoro-4-methylbenzoate.

- Google Patents (Pfizer Inc.) - CA2800971A1 / WO2012007883A1: Chemical compounds (Sulfonamide derivatives as Nav1.7 inhibitors for the treatment of pain).

Sources

Starting materials for Methyl 5-chloro-2-fluoro-4-methylbenzoate synthesis

An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate

Introduction

Methyl 5-chloro-2-fluoro-4-methylbenzoate is a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its specific substitution pattern—a chlorinated, fluorinated, and methylated benzene ring with a methyl ester—makes it a valuable building block for introducing a uniquely functionalized phenyl group into larger molecular scaffolds. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, offering detailed experimental protocols and a discussion of the underlying chemical principles. The methodologies presented are designed for researchers, scientists, and professionals in drug development and chemical synthesis, providing a robust framework for the laboratory-scale preparation of this important chemical entity.

Strategic Approach to Synthesis

The synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate can be logically approached in a two-step sequence starting from the commercially available 2-fluoro-4-methylbenzoic acid. This strategy involves an initial electrophilic aromatic substitution to introduce the chlorine atom at the desired position, followed by a classic Fischer esterification to yield the final product. The regioselectivity of the chlorination step is a critical consideration, governed by the directing effects of the existing substituents on the aromatic ring.

The fluorine and carboxylic acid groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these electronic effects, along with steric considerations, will determine the position of chlorination. The most likely position for electrophilic attack is para to the activating methyl group and meta to the deactivating fluorine and carboxyl groups, which corresponds to the desired 5-position.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate.

Part 1: Synthesis of 5-chloro-2-fluoro-4-methylbenzoic acid

This initial step focuses on the regioselective chlorination of 2-fluoro-4-methylbenzoic acid. The use of N-chlorosuccinimide (NCS) in a strong acid, such as sulfuric acid, is a common and effective method for the chlorination of deactivated aromatic rings.

Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-fluoro-4-methylbenzoic acid (1.0 equivalent).

-

Dissolution: Carefully add concentrated sulfuric acid (98%) to the flask with stirring until the starting material is completely dissolved. The amount of sulfuric acid should be sufficient to ensure a stirrable mixture.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Addition of Chlorinating Agent: Slowly add N-chlorosuccinimide (1.05 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Starting Materials and Reagents for Part 1

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Fluoro-4-methylbenzoic acid | 403-16-7 | C₈H₇FO₂ | 154.14 | Starting Material |

| N-Chlorosuccinimide (NCS) | 128-09-6 | C₄H₄ClNO₂ | 133.53 | Chlorinating Agent |

| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Solvent & Catalyst |

Part 2: Synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate

The final step is the esterification of the synthesized 5-chloro-2-fluoro-4-methylbenzoic acid. The Fischer esterification is a reliable and well-established method for this transformation, utilizing an excess of methanol in the presence of a catalytic amount of strong acid.[1]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dried 5-chloro-2-fluoro-4-methylbenzoic acid (1.0 equivalent).

-

Addition of Alcohol and Catalyst: Add an excess of anhydrous methanol to the flask, followed by the slow and careful addition of a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).[2]

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude methyl ester can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Starting Materials and Reagents for Part 2

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 5-Chloro-2-fluoro-4-methylbenzoic acid | 1263274-67-4 | C₈H₆ClFO₂ | 188.58 | Starting Material |

| Methanol | 67-56-1 | CH₄O | 32.04 | Reagent & Solvent |

| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Agent |

Conclusion

This technical guide outlines a robust and scientifically sound two-step synthetic route for the preparation of Methyl 5-chloro-2-fluoro-4-methylbenzoate. The proposed pathway leverages a regioselective chlorination of a readily available starting material followed by a standard Fischer esterification. While the chlorination step is based on established principles of electrophilic aromatic substitution, it is presented as a proposed method that may require optimization for yield and purity. The detailed experimental protocols and lists of starting materials provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

-

A new and practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. (2019, July 4). Journal of Chemical Research. Retrieved from [Link]

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023, June 2). RSC Publishing. Retrieved from [Link]

-

Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). International Journal of Chemical and Biochemical Sciences. Retrieved from [Link]

-

(PDF) An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. (2015, June 4). ResearchGate. Retrieved from [Link]

-

4-Chloro-2,3,5-trifluorobenzoic Acid. (2015, November 3). MDPI. Retrieved from [Link]

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.). Google Patents.

-

A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). Retrieved from [Link]

-

Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

Sources

Spectroscopic Profiling and Synthetic Methodology of Methyl 5-chloro-2-fluoro-4-methylbenzoate: A Technical Whitepaper

Executive Summary

Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1355070-62-0) is a highly functionalized, tetrasubstituted aromatic building block[1]. In modern pharmaceutical development, particularly within the design of voltage-gated sodium channel (Nav1.7) inhibitors for neuropathic and inflammatory pain, this compound serves as a critical orthogonal intermediate[2]. Its specific halogenation pattern (ortho-fluoro and meta-chloro relative to the ester) governs its distinct spectroscopic signatures and dictates its regioselective reactivity in downstream cross-coupling and saponification workflows[3].

Physicochemical & Spectroscopic Profiling

Understanding the analytical footprint of this compound is essential for validating its purity and structural integrity during multi-step syntheses.

Fundamental Properties

The quantitative physicochemical data of the compound are summarized below to establish baseline identification metrics[1].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | Methyl 5-chloro-2-fluoro-4-methylbenzoate |

| CAS Registry Number | 1355070-62-0 |

| Molecular Formula | C9H8ClFO2 |

| Molecular Weight | 202.61 g/mol |

| Physical State | White Crystalline Solid |

| SMILES | O=C(OC)c1cc(Cl)c(C)cc1F |

Nuclear Magnetic Resonance (1H NMR) Analysis

The 1H NMR spectrum (400 MHz, CDCl3) of this compound provides a textbook example of halogen-induced chemical shift perturbations and heteronuclear coupling[2].

Table 2: 1H NMR Spectral Assignments (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |

| 7.91 | Doublet (d) | 1H | Aryl C6-H | Highly deshielded by the anisotropic cone of the ortho-ester carbonyl; split by long-range meta-fluorine coupling ( 4JHF ). |

| 7.03 | Doublet (d) | 1H | Aryl C3-H | Shielded relative to C6; splitting is driven by strong ortho-coupling to the adjacent fluorine atom ( 3JHF ). |

| 3.92 | Singlet (s) | 3H | -OCH3 | Methoxy ester protons, heavily deshielded by the adjacent oxygen and carbonyl group. |

| 2.40 | Singlet (s) | 3H | Aryl -CH3 | Benzylic methyl protons at C4, slightly deshielded by the aromatic ring current. |

Mass Spectrometry (LC-MS) Behavior

Under standard acidic LC-MS conditions (0.1% formic acid in water/acetonitrile), the compound exhibits a reliable retention time of 1.64 minutes[4].

Critical Analytical Note: The molecular ion ( M+ ) is not observed during standard Electrospray Ionization (ESI)[2]. This is a common, yet frequently misunderstood, phenomenon in the ESI+ of highly halogenated methyl esters. The electron-withdrawing nature of the fluorine and chlorine atoms drastically reduces the basicity of the carbonyl oxygen, preventing efficient protonation ( [M+H]+ ). Furthermore, any ionized species rapidly undergoes in-source fragmentation (e.g., loss of the methoxy radical). Analysts must rely on UV absorbance (e.g., 254 nm) rather than the Total Ion Chromatogram (TIC) for reaction monitoring[5].

Experimental Methodology: Palladium-Catalyzed Carbonylation

The synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate is achieved via the methoxycarbonylation of 1-bromo-5-chloro-2-fluoro-4-methylbenzene[2]. This protocol leverages palladium catalysis to install the ester functionality with complete regiocontrol.

Workflow for the palladium-catalyzed methoxycarbonylation of the aryl bromide.

Step-by-Step Protocol

-

Reagent Preparation: In a well-ventilated fume hood, dissolve 1-bromo-5-chloro-2-fluoro-4-methylbenzene (10 g, 44.7 mmol) in anhydrous methanol (200 mL)[2]. Causality: Methanol acts as both the primary solvent and the nucleophilic acyl acceptor for the esterification step.

-

Catalyst & Base Addition: Add 1,1'-binaphthalene-2,2'-diylbis(diphenylphosphine)-dichloropalladium (Pd(BINAP)Cl2) (358 mg, 0.447 mmol, 1 mol%) and N,N-diethylethanamine (triethylamine) (8.11 mL, 58.2 mmol)[2]. Causality: The bidentate BINAP ligand enforces a rigid bite angle that accelerates the migratory insertion of CO while suppressing premature β -hydride elimination. Triethylamine neutralizes the generated hydrobromic acid (HBr), preventing catalyst poisoning.

-

Pressurization: Transfer the mixture to a high-pressure reactor bomb. Purge with inert gas, then pressurize with Carbon Monoxide (CO) to 80 psi[2].

-

Heating: Heat the sealed vessel at 80 °C for 18 hours[2].

-

Workup & Self-Validation Checkpoint: Vent the CO gas safely. Concentrate the mixture in vacuo.

-

Self-Validation Checkpoint: Analyze an aliquot of the crude semi-solid via LC-MS. The starting material should be entirely consumed, and a new UV peak at Rt = 1.64 min should dominate the chromatogram (ignoring the lack of an MS mass signal)[4].

-

Dissolve the validated residue in Ethyl Acetate (300 mL), wash with deionized water (200 mL), dry over anhydrous MgSO4 , and filter[2].

-

-

Purification: Purify via silica gel column chromatography, eluting with a gradient of 0 to 20% Ethyl Acetate in heptane[2].

-

Isolation: Isolate the title product as a white crystalline solid (8.47 g, 93% yield)[2].

Application in Drug Development (Nav1.7 Inhibitors)

Methyl 5-chloro-2-fluoro-4-methylbenzoate is not a final therapeutic entity; it is a meticulously designed precursor. In pharmaceutical pipelines, it is saponified using aqueous sodium hydroxide (5 M) in a dioxane/water mixture to yield 5-chloro-2-fluoro-4-methylbenzoic acid[2]. This acid is subsequently coupled to complex heteroarylamines to generate sulfonamide-based Nav1.7 inhibitors[3].

Nav1.7 (encoded by the SCN9A gene) is a voltage-gated sodium channel preferentially expressed in peripheral sympathetic and sensory neurons (DRG). It is a genetically validated target for treating acute, inflammatory, and neuropathic pain without the central nervous system (CNS) side effects typically associated with opioids[3].

Mechanism of Nav1.7 inhibitors in peripheral pain signaling pathways.

References

- Title: 1355070-62-0 | Methyl 5-chloro-2-fluoro-4-methylbenzoate Source: Aaron Chemicals URL

- Title: US 8,592,629 B2 - Sulfonamide Derivatives as Nav 1.7 Inhibitors (Synthesis & NMR)

- Source: Google Patents (googleapis.com)

- Source: Google Patents (googleapis.com)

- Title: WO2012007868A2 - Chemical compounds (Nav1.7 Application)

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2012007868A2 - Chemical compounds - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Infrared Spectrum of Methyl 5-chloro-2-fluoro-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-fluoro-4-methylbenzoate is a substituted aromatic ester with potential applications in pharmaceutical and materials science research. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound. This guide offers a detailed analysis of the expected Fourier-transform infrared (FTIR) spectrum of Methyl 5-chloro-2-fluoro-4-methylbenzoate, providing a foundational understanding for its characterization and quality control in a research and development setting.

The interpretation of an IR spectrum is based on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint of the molecule. This guide will deconstruct the predicted spectrum of Methyl 5-chloro-2-fluoro-4-methylbenzoate, correlating specific absorption bands with their corresponding molecular motions.

Molecular Structure and Predicted Vibrational Modes

The structure of Methyl 5-chloro-2-fluoro-4-methylbenzoate incorporates several key functional groups and structural features that give rise to a characteristic IR spectrum: an aromatic benzene ring, a methyl ester group (-COOCH₃), a chloro substituent (-Cl), a fluoro substituent (-F), and a methyl group (-CH₃) attached to the ring.

Caption: Molecular structure of Methyl 5-chloro-2-fluoro-4-methylbenzoate.

Analysis of the Predicted IR Spectrum

The IR spectrum of an organic molecule is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The fingerprint region contains a complex pattern of absorptions that are unique to the specific molecule.[1]

Functional Group Region (4000-1500 cm⁻¹)

This region is characterized by the stretching vibrations of key functional groups.

-

C-H Stretching Vibrations:

-

Aromatic C-H Stretch: The C-H bonds on the benzene ring will exhibit stretching vibrations typically in the range of 3100-3000 cm⁻¹.[2] These bands are generally of weak to medium intensity.

-

Aliphatic C-H Stretch: The methyl groups (both on the ring and in the ester function) will show characteristic symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ region.[3]

-

-

Overtone/Combination Bands: Aromatic compounds often display a series of weak absorptions in the 2000-1650 cm⁻¹ range.[2] These bands arise from overtones and combinations of fundamental vibrational modes and can sometimes be useful in determining the substitution pattern of the benzene ring.

-

Carbonyl (C=O) Stretching Vibration: This is one of the most intense and characteristic bands in the IR spectrum of an ester. For an aromatic ester, the C=O stretching frequency is typically observed between 1730 and 1715 cm⁻¹.[4][5][6] The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a saturated ester.[4]

-

Aromatic C=C Stretching Vibrations: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of bands in the 1620-1450 cm⁻¹ region.[2] Typically, two or three bands of medium to strong intensity are observed.

Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations.

-

C-O Stretching Vibrations: Aromatic esters exhibit two characteristic C-O stretching bands.[4][7]

-

C-H Bending Vibrations:

-

In-plane bending of the aromatic C-H bonds occurs in the 1300-1000 cm⁻¹ region, but these are often difficult to assign due to overlap with other strong absorptions.[2]

-

Out-of-plane bending vibrations of the aromatic C-H bonds are very intense and their position is highly indicative of the substitution pattern on the benzene ring. These absorptions typically occur between 900 and 675 cm⁻¹.[2] For the 1,2,4,5-tetrasubstituted pattern of this molecule, specific out-of-plane bending modes are expected.

-

-

C-F and C-Cl Stretching Vibrations:

Summary of Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic | Weak to Medium |

| 2960-2850 | C-H Stretch | Aliphatic (CH₃) | Medium |

| 1730-1715 | C=O Stretch | Aromatic Ester | Strong, Sharp |

| 1620-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1310-1250 | Asymmetric C-C-O Stretch | Ester | Strong |

| 1130-1100 | Symmetric O-C-C Stretch | Ester | Strong |

| 1400-1000 | C-F Stretch | Aryl Fluoride | Strong |

| 900-675 | C-H Out-of-plane Bend | Aromatic | Strong |

| 850-550 | C-Cl Stretch | Aryl Chloride | Strong |

Experimental Protocol for Acquiring the IR Spectrum

A reliable IR spectrum of Methyl 5-chloro-2-fluoro-4-methylbenzoate can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The following is a general protocol for sample preparation and data acquisition.

Instrumentation:

-

FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector)

-

Sample holder suitable for the chosen method (e.g., KBr pellet press, ATR accessory)

Reagents and Materials:

-

Methyl 5-chloro-2-fluoro-4-methylbenzoate (solid)

-

Potassium bromide (KBr), IR grade, desiccated

-

Solvent for cleaning (e.g., acetone, isopropanol), spectroscopic grade

Procedure (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid Methyl 5-chloro-2-fluoro-4-methylbenzoate sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft, non-abrasive wipe.

Caption: Experimental workflow for acquiring an FTIR spectrum using ATR.

Conclusion

The infrared spectrum of Methyl 5-chloro-2-fluoro-4-methylbenzoate is predicted to exhibit a series of characteristic absorption bands that are diagnostic of its molecular structure. The strong carbonyl stretch of the aromatic ester, along with the distinctive C-O, C-H, C-F, and C-Cl vibrations, provides a unique spectral fingerprint. This in-depth guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds, enabling confident identification and quality assessment.

References

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three - Spectroscopy. (2018, September 1). Spectroscopy. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy. [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Technology Networks. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac. [Link]

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. [Link]

-

The features of IR spectrum. (n.d.). University of Babylon. [Link]

-

IR Spectrum | Table of IR Spectroscopy Values. (n.d.). ChemTalk. [Link]

-

IR Absorption Frequencies. (n.d.). Northern Illinois University. [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

Mass spectrometry of Methyl 5-chloro-2-fluoro-4-methylbenzoate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-chloro-2-fluoro-4-methylbenzoate

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 5-chloro-2-fluoro-4-methylbenzoate (C₉H₈ClFO₂). Designed for researchers, scientists, and professionals in drug development, this document outlines a robust, field-proven methodology for the characterization of this halogenated aromatic ester. We will delve into the foundational principles of Electron Ionization (EI) mass spectrometry, predict the compound's fragmentation pathway based on established chemical principles, and provide a detailed experimental protocol. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the analytical process. All data and theoretical pathways are presented with clarity, utilizing structured tables and diagrams to facilitate interpretation.

Introduction: The Analytical Imperative

Methyl 5-chloro-2-fluoro-4-methylbenzoate is a substituted aromatic ester, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value organic materials. The precise substitution pattern of chlorine, fluorine, and methyl groups on the benzoate ring profoundly influences the molecule's reactivity and electronic properties.[1] Therefore, unambiguous structural confirmation is a critical step in any synthetic workflow involving this compound.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and detailed structural information from minimal sample quantities. This guide focuses on Electron Ionization Mass Spectrometry (EI-MS), a hard ionization technique that induces reproducible and information-rich fragmentation, creating a molecular "fingerprint" that is invaluable for structural elucidation.

Compound Profile and Properties

A thorough analysis begins with a clear understanding of the analyte's fundamental properties.

| Property | Value |

| Molecular Formula | C₉H₈ClFO₂ |

| Monoisotopic Mass | 202.0197 Da (for ³⁵Cl) |

| Average Molecular Weight | 202.61 g/mol |

| Chemical Structure | |

| Key Structural Features | Aromatic Ring, Ester (Methyl Benzoate), Chloro substituent, Fluoro substituent, Methyl substituent |

Note: The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O) and is the precise value observed in high-resolution mass spectrometry.

Experimental Protocol: A Self-Validating Workflow

The following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is designed for robust and reliable analysis. The choice of EI at 70 eV is deliberate; this standard energy level provides sufficient power to generate a complex fragmentation pattern while ensuring that the resulting spectra are consistent and comparable to established spectral libraries.[2][3]

Instrumentation:

-

System: Gas Chromatograph coupled to a Mass Spectrometer with a Quadrupole Analyzer.

-

Ionization Source: Electron Ionization (EI).

Experimental Parameters:

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC Separation:

-

Injection Volume: 1 µL.

-

Injector Temperature: 270 °C (ensures rapid volatilization without thermal degradation).

-

Column: Fused silica capillary column (e.g., 30m, 0.25mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-polymethylsiloxane). This phase is chosen for its excellent separation of semi-volatile aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

-

MS Detection:

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.[2]

-

Mass Range: Scan from m/z 40 to 300 (ensures capture of small fragments and the molecular ion).

-

Solvent Delay: 3 minutes (prevents the high-intensity solvent peak from saturating the detector).

-

The logical flow of this experimental setup is visualized below.

Caption: GC-MS Experimental Workflow.

Analysis & Predicted Fragmentation Pathway

The stability of the aromatic ring means that the molecular ion peak is expected to be clearly visible. The fragmentation pattern is dictated by the functional groups attached to this stable core.

The Molecular Ion (M⁺•)

The primary diagnostic feature is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic pattern will emerge:[4]

-

M⁺• Peak: A peak at m/z 202 , corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺• Peak: A smaller peak at m/z 204 , corresponding to the ³⁷Cl isotope, with an intensity approximately one-third of the m/z 202 peak.

This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.

Key Fragmentation Mechanisms

The major fragmentation pathways for aromatic esters involve cleavages adjacent to the carbonyl group and loss of substituents from the ring.[5]

-

α-Cleavage (Loss of Methoxy Radical): The most common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in a stable acylium ion.[5]

-

Neutral Loss: •OCH₃ (31 Da)

-

Resulting Ion: A strong peak at m/z 171 (and a corresponding isotope peak at m/z 173). This is often the base peak in the spectrum of methyl benzoates.[3]

-

-

Loss of Carbomethoxy Group: Cleavage of the bond between the aromatic ring and the ester group can lead to the loss of the entire carbomethoxy radical.

-

Neutral Loss: •COOCH₃ (59 Da)

-

Resulting Ion: A peak at m/z 143 (and m/z 145), corresponding to the substituted chlorofluoromethyl-phenyl cation.

-

-

Loss of Halogen Atoms: The carbon-halogen bonds can also cleave, though the C-F bond is significantly stronger than the C-Cl bond.

-

Loss of Chlorine: Loss of a chlorine radical (•Cl) from the molecular ion is a common fragmentation mode for chlorinated compounds.[4] This would produce an ion at m/z 167 .

-

Loss of CO and Cl: The acylium ion (m/z 171) can further fragment by losing carbon monoxide (CO).

-

Neutral Loss: CO (28 Da) from m/z 171

-

Resulting Ion: A peak at m/z 143 .

-

-

The predicted fragmentation cascade is illustrated below.

Caption: Predicted EI Fragmentation Pathway.

Summary of Expected Ions

The table below summarizes the key ions anticipated in the EI mass spectrum of Methyl 5-chloro-2-fluoro-4-methylbenzoate.

| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Structure | Neutral Loss | Comments |

| 202 / 204 | [M]⁺• (Molecular Ion) | - | Confirms molecular weight. Isotopic ratio confirms one Cl atom. |

| 171 / 173 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) | Acylium ion, often the base peak for methyl esters.[3] |

| 167 | [M - •Cl]⁺ | •Cl (35 Da) | Loss of the chlorine radical.[4] |

| 143 / 145 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of the entire ester functional group. |

| 143 / 145 | [M - •OCH₃ - CO]⁺ | CO (28 Da) | Secondary fragmentation from the m/z 171 ion. |

Conclusion

The mass spectrometric analysis of Methyl 5-chloro-2-fluoro-4-methylbenzoate, when conducted under controlled GC-MS conditions with EI, is expected to yield a rich and interpretable spectrum. The key diagnostic features are the molecular ion cluster at m/z 202/204 and the prominent acylium ion at m/z 171/173 resulting from the loss of the methoxy radical. By understanding these predictable fragmentation patterns, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.

- METHYL 5-CHLORO-2-FLUOROBENZOATE.

- Methyl Benzo

- Reactions of O-. with methyl benzoate: A negative ion chemical ionization and Fourier transform ion cyclotron resonance study.

- Halogen Fragment

- Methyl 5-chloro-2-fluoro-4-hydroxybenzo

- Mass Spectrometry - Fragmentation P

- MASS SPECTROMETRY: FRAGMENTATION P

Sources

- 1. Methyl 5-chloro-2-fluoro-4-hydroxybenzoate | 245743-64-0 | Benchchem [benchchem.com]

- 2. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Whitepaper: High-Resolution Purity Determination of Methyl 5-chloro-2-fluoro-4-methylbenzoate

An in-depth technical guide on the analytical purity determination of Methyl 5-chloro-2-fluoro-4-methylbenzoate, designed for researchers, analytical chemists, and drug development professionals.

Introduction and Regulatory Context

Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1355070-62-0) is a critical halogenated ester intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a foundational building block in the development of voltage-gated sodium channel (Nav1.7) inhibitors, which are heavily researched for pain management therapies[1].

Because impurities in starting materials—such as unreacted precursors, regioisomers of the chloro/fluoro substitutions, or hydrolysis products—can propagate through synthetic pathways and compromise final API efficacy, establishing a highly specific purity determination method is paramount. This whitepaper outlines a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. The methodology is grounded in the mechanistic principles of the United States Pharmacopeia (USP) General Chapter <621> on Chromatography[2] and structured to meet the stringent validation requirements of the International Council for Harmonisation (ICH) Q2(R2) guidelines[3].

Mechanistic Rationale for Method Selection

Analytical methods must be designed around the physicochemical properties of the analyte. For Methyl 5-chloro-2-fluoro-4-methylbenzoate, the structural features dictate the following chromatographic choices:

-

Stationary Phase (Column): The molecule is highly lipophilic due to the presence of a methyl group, a chlorine atom, and a fluorine atom on the aromatic ring. A C18 (Octadecylsilane) column is selected because its hydrophobic stationary phase provides excellent retention and partition-based separation for halogenated aromatics[2].

-

Mobile Phase & pH Control: A binary gradient of Water and Acetonitrile is used. To prevent peak tailing caused by secondary interactions with residual silanols on the silica support, 0.1% Trifluoroacetic acid (TFA) is added. TFA acts as an ion-pairing agent and suppresses the ionization of potential acidic degradants (e.g., 5-chloro-2-fluoro-4-methylbenzoic acid), ensuring sharp, symmetrical peaks.

-

Detection: The highly conjugated aromatic ring, augmented by electron-withdrawing halogens, exhibits strong π→π∗ transitions. Ultraviolet (UV) detection at 230 nm and 254 nm ensures maximum sensitivity for the primary ester and its structurally related impurities.

Fig 1: RP-HPLC method development and validation workflow.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the protocol integrates System Suitability Testing (SST) as a prerequisite for data acceptance. If the SST fails, the system is deemed out of control, and no sample data is integrated, fulfilling the self-validating mandate of USP <621>[2].

Step 3.1: Preparation of Solutions

-

Diluent: 50:50 (v/v) Acetonitrile : Water.

-

Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

-

Sensitivity Solution (LOQ, 0.05%): Dilute the Standard Solution to a final concentration of 0.5 µg/mL to verify the system's ability to detect trace impurities.

Step 3.2: Chromatographic Conditions

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Mobile Phase A: 0.1% TFA in HPLC-grade Water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

Table 1: Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |

| 0.0 | 80 | 20 | Isocratic hold (Equilibration) |

| 5.0 | 80 | 20 | Isocratic hold |

| 20.0 | 10 | 90 | Linear gradient (Elution of lipophilics) |

| 25.0 | 10 | 90 | Isocratic hold (Column wash) |

| 25.1 | 80 | 20 | Return to initial conditions |

| 30.0 | 80 | 20 | Re-equilibration |

Step 3.3: System Suitability Testing (SST)

Inject the Standard Solution in five replicates prior to sample analysis. Compare the results against the following USP-aligned criteria:

Table 2: System Suitability Acceptance Criteria

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time RSD | ≤ 1.0% | Ensures pump delivery and mobile phase mixing are consistent. |

| Peak Area RSD | ≤ 2.0% | Validates injector precision and detector stability. |

| Tailing Factor (T) | ≤ 1.5 | Confirms absence of secondary interactions (e.g., silanol effects). |

| Theoretical Plates (N) | ≥ 5000 | Verifies column efficiency and packing integrity. |

| Signal-to-Noise (S/N) | ≥ 10 (for LOQ) | Guarantees trace impurities can be reliably quantified[4]. |

ICH Q2(R2) Validation Framework

Once the method is developed, it must be proven "fit for purpose" through formal validation as outlined by ICH Q2(R2)[3].

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[3]. For ester compounds like Methyl 5-chloro-2-fluoro-4-methylbenzoate, the primary degradation pathway is hydrolysis.

-

Acid/Base Hydrolysis: Exposure to 0.1N HCl or 0.1N NaOH forces the cleavage of the methyl ester, yielding 5-chloro-2-fluoro-4-methylbenzoic acid and methanol.

-

Oxidation: Exposure to 3% H2O2 evaluates the stability of the methyl group against oxidative conversion.

-

Thermal/Photolytic Stress: Solid state and solution exposure to 60°C and UV light.

Fig 2: Forced degradation pathways for specificity validation.

Acceptance Criterion: The main peak must be completely resolved from all degradation peaks (Resolution Rs≥2.0 ), and peak purity analysis via Photodiode Array (PDA) must show no co-elution (Purity Angle < Purity Threshold).

Linearity, Range, and Accuracy

-

Linearity: A linear relationship between analyte concentration and UV response must be evaluated across the range of the analytical procedure[3]. Solutions ranging from the LOQ (0.05%) to 150% of the nominal concentration are injected. The correlation coefficient ( R2 ) must be ≥0.999 .

-

Accuracy: Evaluated by spiking known quantities of impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Recovery must fall between 90.0% and 110.0%.

-

Robustness: Deliberate, small variations are made to the method (e.g., Flow rate ± 0.1 mL/min, Column temperature ± 5°C, Mobile phase composition ± 2% absolute). The method is robust if SST criteria are still met under these altered conditions, ensuring reliability during routine lab-to-lab transfers.

References

-

Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

- WO2012007868A2 - Chemical compounds (Nav1.7 Inhibitors)

Sources

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of Methyl 5-chloro-2-fluoro-4-methylbenzoate

Executive Summary

The regioselective functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Methyl 5-chloro-2-fluoro-4-methylbenzoate presents a complex and instructive case study for electrophilic aromatic substitution (EAS), featuring a delicate interplay of competing electronic and steric effects from four distinct substituents. This guide provides a comprehensive analysis of the theoretical principles governing the reactivity of this substrate, predicts the most probable sites of electrophilic attack, and furnishes detailed, field-proven protocols for key EAS reactions. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to strategically modify this and other similarly complex aromatic systems.

Introduction to the Substrate

Methyl 5-chloro-2-fluoro-4-methylbenzoate is a polysubstituted aromatic ester. Its structure is characterized by a benzene ring bearing four different substituents: a methyl ester (-COOCH₃), a fluorine atom (-F), a methyl group (-CH₃), and a chlorine atom (-Cl). The successful and predictable modification of this ring via electrophilic aromatic substitution is critical for creating analogues and new molecular entities with tailored properties. Planning such a synthesis requires a deep understanding of how each substituent influences the electron density and accessibility of the two remaining unsubstituted positions on the ring.

The synthesis of such polysubstituted benzenes relies on sequential reactions where the order of substituent introduction is paramount.[1] This guide focuses on the next logical step: the functionalization of the existing scaffold.

Foundational Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the quintessential reaction of aromatic compounds.[2] The mechanism preserves the exceptional stability of the aromatic ring by replacing a hydrogen atom with an electrophile (E⁺).[1][3] The process universally proceeds through a two-step mechanism:

-

Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This initial attack is typically the rate-determining step, disrupting the ring's aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4][5]

-

Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, collapsing the intermediate and restoring the stable aromatic system to yield the substituted product.[4][6]

The substituents already present on the ring profoundly influence both the rate of this reaction and the position (regioselectivity) of the incoming electrophile.[7]

Analysis of Substituent Directing Effects

The regiochemical outcome of an EAS reaction on Methyl 5-chloro-2-fluoro-4-methylbenzoate is determined by the cumulative influence of its four substituents. These groups are classified as either activating or deactivating, and as ortho, para- or meta-directors.[8][9]

-

Methyl Ester (-COOCH₃): The ester group is a moderately deactivating, meta-director.[9][10] It withdraws electron density from the ring through both the inductive effect (-I) and a strong resonance effect (-M), making the ring less nucleophilic.[2][10] This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions.[7][11]

-

Methyl Group (-CH₃): The methyl group is a weakly activating, ortho, para-director.[12] It donates electron density to the ring through a positive inductive effect (+I) and hyperconjugation, which stabilizes the sigma complex when attack occurs at the ortho or para positions.[13][14][15]

-

Halogens (-F, -Cl): Halogens occupy a unique category as deactivating, ortho, para-directors.[7][16] Their high electronegativity withdraws electron density from the ring via a strong inductive effect (-I), making the ring less reactive than benzene.[17][18] However, they possess lone pairs of electrons that can be donated into the ring through a positive resonance effect (+M), which stabilizes the carbocation intermediate at the ortho and para positions.[19][20] While the inductive deactivation outweighs the resonance activation, the resonance effect is what controls the direction of substitution.[19][21] Fluorine's resonance effect is more pronounced than chlorine's due to better orbital overlap, often making it a less deactivating group.[22]

| Substituent | Position | Type | Electronic Effects | Directing Effect |

| -COOCH₃ | C1 | Deactivating | -I, -M | Meta |

| -F | C2 | Deactivating | -I, +M | Ortho, Para |

| -CH₃ | C4 | Activating | +I, Hyperconjugation | Ortho, Para |

| -Cl | C5 | Deactivating | -I, +M | Ortho, Para |

Predicting Regioselectivity for Methyl 5-chloro-2-fluoro-4-methylbenzoate

To predict the site of substitution, we must analyze the directing influence of each group on the two available positions: C3 and C6. In polysubstituted systems, the directing effect of the most powerful activating group generally dominates the outcome.[4]

-

Analysis of Position C3:

-

Directed by -COOCH₃ (C1): This position is meta to the ester group, which is a favorable meta-directing effect.

-

Directed by -F (C2): This position is ortho to the fluorine, a favorable ortho, para-directing effect.

-

Directed by -CH₃ (C4): This position is ortho to the methyl group, the strongest activating group on the ring. This is a highly favorable directing effect.

-

Directed by -Cl (C5): This position is meta to the chlorine, which is neither favored nor strongly disfavored.

-

-

Analysis of Position C6:

-

Directed by -COOCH₃ (C1): This position is ortho to the ester group, which is strongly disfavored due to electronic deactivation.

-

Directed by -F (C2): This position is meta to the fluorine.

-

Directed by -CH₃ (C4): This position is meta to the methyl group.

-

Directed by -Cl (C5): This position is ortho to the chlorine, a favorable directing effect.

-

Position C3 is the overwhelmingly favored site for electrophilic attack. It benefits from the powerful ortho-directing effect of the sole activating group (-CH₃), a secondary ortho-directing effect from fluorine, and the meta-directing effect of the ester. The only competing influence is the ortho-directing effect of chlorine towards C6. However, the rule that the strongest activating group dictates the position of substitution provides a clear prediction.[4] Therefore, electrophilic aromatic substitution on Methyl 5-chloro-2-fluoro-4-methylbenzoate is expected to yield predominantly the C3-substituted product.

Experimental Protocols for Key EAS Reactions

The following protocols are designed as robust starting points for the functionalization of Methyl 5-chloro-2-fluoro-4-methylbenzoate. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration

The introduction of a nitro group (-NO₂) is a fundamental EAS reaction, typically achieved with a mixture of nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[6]

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1.0 equivalent of Methyl 5-chloro-2-fluoro-4-methylbenzoate in 5-10 volumes of concentrated sulfuric acid to 0-5 °C using an ice-water bath.

-

Nitrating Mixture: In a separate flask, slowly add 1.1 equivalents of concentrated nitric acid to 2 volumes of concentrated sulfuric acid, ensuring the temperature remains below 10 °C.

-

Addition: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes. Critically, maintain the internal reaction temperature below 10 °C to ensure regioselectivity and prevent side reactions.[10][23]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude product, Methyl 5-chloro-2-fluoro-4-methyl-3-nitrobenzoate, can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[23]

Halogenation (Bromination)

Aromatic halogenation introduces a halogen atom (e.g., -Br, -Cl) onto the ring. The reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile.[5][24][25]

Methodology:

-

Preparation: Dissolve 1.0 equivalent of Methyl 5-chloro-2-fluoro-4-methylbenzoate in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from moisture. Add 0.1 equivalents of iron filings or anhydrous FeBr₃.

-

Addition: In a dropping funnel, place 1.05 equivalents of liquid bromine (Br₂) dissolved in a small amount of the reaction solvent. Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The reaction is often accompanied by the evolution of HBr gas, which should be vented through a scrubber.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Transfer the mixture to a separatory funnel.

-

Extraction and Neutralization: Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[13]

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Friedel-Crafts Reactions: A Note of Caution

The Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds with aromatic rings.[26] However, these reactions are notoriously ineffective on strongly deactivated aromatic systems.[27][28]

-

Limitations: The target substrate, Methyl 5-chloro-2-fluoro-4-methylbenzoate, contains three deactivating groups (ester, fluoro, chloro). The presence of even one strong or moderate deactivator can prevent the Friedel-Crafts reaction from proceeding.[28][29] The combined deactivating effect of these three substituents makes the aromatic ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates required for these reactions. Therefore, standard Friedel-Crafts alkylation or acylation is not expected to be a viable synthetic strategy for this substrate.

Conclusion

The electrophilic aromatic substitution of Methyl 5-chloro-2-fluoro-4-methylbenzoate is a prime example of rationally controlled organic synthesis. A thorough analysis of the competing substituent effects allows for a confident prediction of the reaction's regiochemical outcome. The activating, ortho, para-directing methyl group at the C4 position is the dominant controlling factor, steering incoming electrophiles to the C3 position. This prediction provides a solid foundation for synthetic planning. While standard reactions like nitration and halogenation are expected to proceed with high regioselectivity under carefully controlled conditions, reactions that are sensitive to ring deactivation, such as the Friedel-Crafts alkylation and acylation, are unlikely to succeed. This guide provides both the theoretical framework and the practical protocols necessary for researchers to effectively and predictably functionalize this complex aromatic building block.

References

- Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). Department of Pharmaceutical Chemistry, Mustansiriyah University.

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. (2017, November 21). Quora. [Link]

-

Reactivity of chlorobenzene and benzene in electrophilic substitutions. (2015, October 3). Stack Exchange. [Link]

-

Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015, July 18). Chemistry LibreTexts. [Link]

-

Why chloro group is ortho para directing. (2025, February 24). Filo. [Link]

-

Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]

-

Directing Effects of the Substituents on EAS. KPU Pressbooks. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. [Link]

-

Directing Effects (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]

-

The o/p-directing effect of methyl group in electrophilic substitution re.. (2025, June 24). Filo. [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. [Link]

-

Why methyl group is 2,4-directing?. (2014, November 14). Chemistry Stack Exchange. [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. [Link]

-

Friedel-Crafts Alkylation. (2025, June 20). Chemistry Steps. [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2024, May). ResearchGate. [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. (2019, July 30). Nature Communications. [Link]

-

Friedel-Crafts Handout. University of Rochester. [Link]

-

Synthesis of Polysubstituted Benzenes. (2026, March 2). Fiveable. [Link]

-

The activating effect of fluorine in electrophilic aromatic substitution. Journal of Chemical Education. [Link]

-

Directing Effects. (2024, May 13). Chemistry Talk. [Link]

-

Aromatic Halogenation. (2019, June 5). Chemistry LibreTexts. [Link]

-

Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024, March 17). Chemistry LibreTexts. [Link]

-

Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2015, December 1). ResearchGate. [Link]

-

Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. (2024, October 18). LinkedIn. [Link]

-

Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Master Organic Chemistry. [Link]

-

Nitration of methyl benzoate. (2016, October 15). Royal Society of Chemistry. [Link]

-

Halogenation of Benzene - Electrophilic Substitution Reaction. Aakash Institute. [Link]

-

Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (2012). Scientific Research Publishing. [Link]

-

Aromatic halogenation reaction. (2023, April 5). Pure Chemistry. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. theorango.com [theorango.com]

- 4. benchchem.com [benchchem.com]

- 5. Halogenation of Benzene - Electrophilic Substitution Reaction, Addition Reactions, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. echemi.com [echemi.com]

- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 12. savemyexams.com [savemyexams.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. quora.com [quora.com]

- 20. Why chloro group is ortho para directing | Filo [askfilo.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 29. community.wvu.edu [community.wvu.edu]

Methodological & Application

Application Note: High-Yield Fischer Esterification of 5-Chloro-2-fluoro-4-methylbenzoic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of methyl 5-chloro-2-fluoro-4-methylbenzoate, a critical intermediate in the development of Nav1.7 voltage-gated sodium channel inhibitors.

Strategic Rationale & Mechanistic Insights

The synthesis of methyl 5-chloro-2-fluoro-4-methylbenzoate via Fischer esterification is a foundational transformation in the pharmaceutical pipeline, particularly for assembling complex sulfonamide derivatives targeted for neuropathic and inflammatory pain management[1].

Substrate Profiling: Electronic and Steric Interplay

When subjecting 5-chloro-2-fluoro-4-methylbenzoic acid to acid-catalyzed esterification, the substituents on the aromatic ring dictate the kinetic behavior of the carbonyl center:

-

Electronic Effects: The highly electronegative 2-fluoro and 5-chloro groups exert a strong inductive electron-withdrawing effect (-I). This increases the partial positive charge ( δ+ ) on the carbonyl carbon, enhancing its electrophilicity and facilitating the rate-limiting nucleophilic attack by methanol.

-